4-Fluoro-5-iodo-1H-indole
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Overview
Description
4-Fluoro-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of both fluorine and iodine atoms on the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. The unique substitution pattern of this compound makes it a valuable compound for research and industrial applications .
Mechanism of Action
Target of Action
4-Fluoro-5-iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 4-Fluoro-5-iodo-1H-indole can be achieved through various synthetic routes One common method involves the halogenation of indole derivativesThe reaction conditions often require the use of specific reagents such as iodine and fluorine sources, along with catalysts to facilitate the halogenation process .
Industrial production methods for this compound may involve large-scale halogenation reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
4-Fluoro-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Comparison with Similar Compounds
4-Fluoro-5-iodo-1H-indole can be compared with other halogenated indoles, such as:
5-Iodoindole: Similar in structure but lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Fluoroindole: Contains a fluorine atom but lacks the iodine atom, leading to variations in its chemical and biological properties.
7-Bromoindole: Another halogenated indole with bromine substitution, which can influence its reactivity and applications.
The uniqueness of this compound lies in its dual halogenation, providing distinct chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-5-iodo-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYZOJLRQMRDKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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